Hirudin (53-64), rgd-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

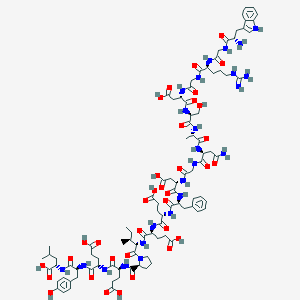

Hirudin (53-64), rgd-, also known as Hirudin (53-64), rgd-, is a useful research compound. Its molecular formula is C96H134N24O35 and its molecular weight is 2184.2 g/mol. The purity is usually 95%.

The exact mass of the compound Hirudin (53-64), rgd- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hirudin (53-64), rgd- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hirudin (53-64), rgd- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticoagulant Properties

Mechanism of Action

Hirudin works by directly binding to thrombin, preventing it from converting fibrinogen into fibrin, thus inhibiting clot formation. The RGD sequence further enhances its interaction with integrins on platelets, potentially reducing thrombus formation more effectively than traditional anticoagulants like heparin .

Clinical Applications

- Deep Vein Thrombosis (DVT) : Studies have shown that Hirudin is more effective than heparin in preventing DVT in patients with unstable angina .

- Acute Myocardial Infarction (AMI) : The use of Hirudin in combination with thrombolytic therapy has been investigated for improving outcomes in AMI patients, demonstrating a reduction in thrombus formation during acute events .

Nanomedicine Applications

Recent advancements have led to the development of liposomal formulations of Hirudin for targeted drug delivery. These formulations enhance bioavailability and reduce systemic side effects associated with conventional administration methods.

Diabetic Nephropathy Management

Liposomal Hirudin has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and other inflammatory markers associated with diabetic nephropathy (DN). This application highlights its potential for targeted therapy in renal diseases .

Advantages of Nanomedicine

- Improved Pharmacokinetics : Nanoparticles can enhance the solubility and stability of Hirudin, allowing for more effective delivery.

- Targeted Delivery : By conjugating RGD peptides to nanoparticles, researchers can achieve site-specific delivery to areas of inflammation or injury, such as in DN or cardiovascular diseases .

Vascular Graft Modifications

Hirudin (53-64), rgd- has been explored for its potential to modify vascular grafts, enhancing their biocompatibility and reducing thrombogenicity.

Surface Modification Strategies

- Endothelialization Promotion : The integration of Hirudin into graft materials can stimulate endothelial cell growth and improve integration with host tissues.

- Thrombosis Prevention : By reducing platelet activation through RGD-mediated interactions, Hirudin-modified grafts may lower the risk of thrombosis post-surgery .

Data Summary Table

Case Studies

-

Case Study on DVT Prevention

A clinical trial demonstrated that patients receiving Hirudin showed a significant reduction in DVT incidence compared to those treated with standard heparin therapy. The study highlighted improved patient outcomes and fewer complications related to anticoagulation therapy. -

Nanomedicine for Diabetic Nephropathy

In a preclinical study, liposomal Hirudin was administered to diabetic rats. Results indicated a marked decrease in renal inflammation and fibrosis markers, suggesting potential for clinical translation into human therapies. -

Vascular Graft Integration

A study involving animal models showed that vascular grafts modified with Hirudin exhibited enhanced integration with surrounding tissues and significantly lower rates of thrombosis compared to non-modified grafts.

Propriétés

Numéro CAS |

135546-62-2 |

|---|---|

Formule moléculaire |

C96H134N24O35 |

Poids moléculaire |

2184.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |

Clé InChI |

QBHXCNOIZXPFAX-CBSKAYLISA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Key on ui other cas no. |

135546-62-2 |

Séquence |

WGRGDSANGDFEEIPEEYL |

Synonymes |

Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.